Protoporphyrin IX containing ZN
Protoporphyrin IX containing ZN
Zinc Protoporphyrin is an ionized form of the tetrazole protoporphryin IX that contains zinc in the metal ion binding pocket. Zinc protoporphyrin (ZPP) is formed in circulating red blood cells (RBC) either in the presence of lead or in the absence of sufficient iron, as both of these conditions inhibit the insertion of a ferrous ion into protoporphryin IX to form heme. Therefore, elevated levels of ZPP is associated with heme deficiency. Elevated RBC molar ratios of ZPP to heme are indicative of multiple pathologies including lead poisoning, iron deficiency, protoporphyria, and various types of anemia.
Brand Name:
Vulcanchem
CAS No.:
15442-64-5
VCID:
VC21212476
InChI:
InChI=1S/C34H34N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2
SMILES:
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.[Zn+2]
Molecular Formula:
C34H32N4O4Zn
Molecular Weight:
626.0 g/mol
Protoporphyrin IX containing ZN
CAS No.: 15442-64-5
Cat. No.: VC21212476
Molecular Formula: C34H32N4O4Zn
Molecular Weight: 626.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Zinc Protoporphyrin is an ionized form of the tetrazole protoporphryin IX that contains zinc in the metal ion binding pocket. Zinc protoporphyrin (ZPP) is formed in circulating red blood cells (RBC) either in the presence of lead or in the absence of sufficient iron, as both of these conditions inhibit the insertion of a ferrous ion into protoporphryin IX to form heme. Therefore, elevated levels of ZPP is associated with heme deficiency. Elevated RBC molar ratios of ZPP to heme are indicative of multiple pathologies including lead poisoning, iron deficiency, protoporphyria, and various types of anemia. |
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CAS No. | 15442-64-5 |
Molecular Formula | C34H32N4O4Zn |
Molecular Weight | 626.0 g/mol |
IUPAC Name | zinc;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid |
Standard InChI | InChI=1S/C34H34N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
Standard InChI Key | FUTVBRXUIKZACV-UHFFFAOYSA-L |
SMILES | CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.[Zn+2] |
Canonical SMILES | CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Zn+2] |
Appearance | A crystalline solid |
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